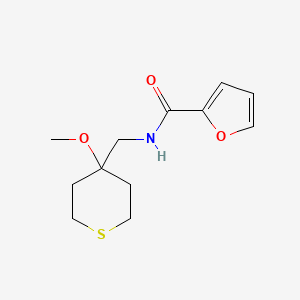

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-15-12(4-7-17-8-5-12)9-13-11(14)10-3-2-6-16-10/h2-3,6H,4-5,7-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJZATDMBQPKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide, identified by its CAS number 2034244-02-3, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 255.34 g/mol. The structure incorporates a furan ring and a thiopyran moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034244-02-3 |

| Molecular Formula | C₁₂H₁₇NO₃S |

| Molecular Weight | 255.34 g/mol |

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

1. Anti-inflammatory Effects

This compound may function as an anti-inflammatory agent by modulating the production of pro-inflammatory mediators. The inhibition of 5-lipoxygenase is particularly noteworthy, as it plays a crucial role in the synthesis of leukotrienes, which are implicated in various inflammatory diseases .

2. Antioxidant Properties

The presence of the furan ring contributes to the compound's potential antioxidant capabilities. Antioxidants are vital for protecting cells from damage caused by free radicals, thus supporting cellular health and longevity.

3. Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier could enhance its efficacy in treating conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications:

- Study on Lipoxygenase Inhibition :

- Antioxidant Activity Assessment :

-

Neuroprotective Studies :

- Investigations into compounds with similar furan and thiopyran frameworks revealed promising neuroprotective effects in vitro, suggesting that this compound might also exhibit such properties.

Comparison with Similar Compounds

Comparison :

- Structural Differences: The rigid, planar quinazoline ring in Impurity A contrasts with the non-aromatic, flexible thiopyran ring in the target compound. Aromatic systems like quinazoline often enhance π-π stacking interactions in biological targets (e.g., kinase inhibitors) .

- Bioactivity: Quinazoline derivatives are known for tyrosine kinase inhibition (e.g., gefitinib), whereas thiopyran-containing compounds may exhibit distinct target profiles due to conformational flexibility .

N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Key Features :

Comparison :

- Heteroatom Substitution : Replacing sulfur (thiopyran) with oxygen (pyran) reduces lipophilicity and alters hydrogen-bonding capacity. Sulfur’s larger atomic size may enhance steric effects in binding pockets.

- Pharmacokinetics : Increased electronegativity from fluorine and oxygen may improve solubility but reduce blood-brain barrier penetration compared to the sulfur-containing target compound .

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Key Features :

Comparison :

- Heterocycle Properties: Thiazole (aromatic, 5-membered) vs. thiopyran (non-aromatic, 6-membered). Thiazole’s aromaticity favors flat binding modes in enzymatic active sites (e.g., sulfathiazole antibiotics), whereas thiopyran’s flexibility may enable diverse conformational binding .

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Thiopyran vs. Pyran : Sulfur’s polarizability and larger atomic radius in thiopyran may enhance hydrophobic interactions in biological membranes compared to pyran .

- Furan Carboxamide Ubiquity : This group’s presence in alfuzosin impurities and thiazole derivatives suggests its role as a versatile pharmacophore for hydrogen bonding .

- Synthetic Accessibility : Thiopyran derivatives may face challenges in regioselective functionalization due to sulfur’s reactivity, whereas pyran and thiazole analogs benefit from established synthetic routes .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises two primary subunits:

- 4-Methoxytetrahydro-2H-thiopyran-4-ylmethylamine : A six-membered sulfur-containing ring with a quaternary carbon bearing methoxy (-OCH₃) and methylamine (-CH₂NH₂) groups.

- Furan-2-carbonyl chloride : An activated derivative of 2-furoic acid.

Retrosynthetically, the molecule can be dissected into these subunits, connected via an amide bond. Key challenges include the synthesis of the thiopyran core with precise substituent placement and the regioselective formation of the amide linkage.

Synthesis of 4-Methoxytetrahydro-2H-thiopyran-4-ylmethylamine

Thiopyran Ring Construction via [4+2] Cycloaddition

The thiopyran scaffold is efficiently synthesized through Diels-Alder reactions between dienes and thiocarbonyl compounds. For example:

- Diene : 1-Methoxy-3-methyl-1,3-butadiene

- Thiocarbonyl dienophile : Thioformaldehyde

Under thermal or Lewis acid-catalyzed conditions (e.g., SnCl₄), the reaction proceeds via a concerted [4+2] mechanism to yield 4-methoxy-4-methyltetrahydro-2H-thiopyran. The endo preference ensures substituents occupy equatorial positions, favoring thermodynamic stability.

Table 1: Cycloaddition Conditions and Outcomes

| Diene | Dienophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methoxy-3-methyl-1,3-butadiene | Thioformaldehyde | SnCl₄ | 78 | |

| 2-Methoxy-1,3-pentadiene | Thioketone | BF₃·Et₂O | 65 |

Functionalization of the Thiopyran Core

Introduction of the Aminomethyl Group

The methyl group at C4 is brominated using PBr₃ in dichloromethane, followed by nucleophilic substitution with aqueous ammonia to yield 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine.

Reaction Scheme :

$$

\text{Thiopyran-CH}3 \xrightarrow{\text{PBr}3} \text{Thiopyran-CH}2\text{Br} \xrightarrow{\text{NH}3} \text{Thiopyran-CH}2\text{NH}2

$$

Synthesis of Furan-2-carbonyl Chloride

2-Furoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to generate the acyl chloride. This intermediate is highly reactive, facilitating subsequent amidation.

Reaction Conditions :

Amide Bond Formation

The final step involves coupling 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine with furan-2-carbonyl chloride. Schotten-Baumann conditions (aqueous NaOH, THF) are employed to neutralize HCl and drive the reaction to completion.

Mechanistic Insight :

The amine nucleophile attacks the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond.

Optimization Data :

Alternative Synthetic Routes

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.